molecular formula C24H26FN5O2S B2574857 2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide CAS No. 1116036-96-4

2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide

Cat. No. B2574857
CAS RN: 1116036-96-4
M. Wt: 467.56
InChI Key: FDCCBDVERMTEKR-UHFFFAOYSA-N
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Description

2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the mentioned chemical structure have been synthesized and evaluated for their biological activities. For instance, novel derivatives with antimicrobial properties against various pathogenic microorganisms have shown promising results. These compounds are characterized by physical and spectral data and evaluated through their bioactivities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Anti-Inflammatory and Analgesic Agents

Research on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from specific compounds has shown significant anti-inflammatory and analgesic activities. These compounds were synthesized and evaluated as cyclooxygenase inhibitors, highlighting their potential therapeutic applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticonvulsant Agents

Another study focused on the synthesis of S-acetamide derivatives of thiopyrimidine as potential anticonvulsant agents. These compounds were synthesized and their structures confirmed via spectroscopic methods. Their interaction with biological targets relevant to anticonvulsant activity was explored using molecular docking, indicating some compounds' potential to modulate convulsive disorders (Severina et al., 2020).

In Vitro Cytotoxic Activity

The design and synthesis of certain acetamide derivatives have been explored for their in vitro cytotoxic activity against cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer agents, with some derivatives showing notable growth inhibition against specific cancer cell lines (Al-Sanea et al., 2020).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5O2S/c1-32-21-5-3-2-4-20(21)29-12-14-30(15-13-29)22-10-11-26-24(28-22)33-17-23(31)27-16-18-6-8-19(25)9-7-18/h2-11H,12-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCCBDVERMTEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.